- Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcoholsChemistry Letters, 2013, 42(2), 109-111,
Cas no 90719-32-7 ((S)-4-Benzyl-2-oxazolidone)

(S)-4-Benzyl-2-oxazolidone 化学的及び物理的性質
名前と識別子
-
- (S)-4-Benzyloxazolidin-2-one
- S-4-Benzyl-2-oxazolidinone
- (S)-4-Benzyl-2-oxazolidinone
- (4S)-4-benzyl-1,3-oxazolidin-2-one
- (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE
- (S)-
- (S)-(-)-4-Benzyl-2-oxazolidinone
- (4S)-4-(Phenylmethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)- (ZCI)
- (-)-4-Benzyl-2-oxazolidinone
- (4S)-(-)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
- (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
- (4S)-4-Benzyloxazolidin-2-one
- (4S)-Benzyloxazolidin-2-one
- (S)-(-)-4-Benzyl-1,3-oxazolidin-2-one
- (S)-4-Benzyl-2-oxazolidone
- (S)-4-Benzyloxy-2-azolidinone
- (S)-4-Phenylmethyl-2-oxazolidinone
- 4-(S)-Benzyl-2-oxazolidinone
- 4S-(Phenylmethyl)oxazolidin-2-one
- 4S-Benzyloxazolidin-2-one
- DTXSID00352970
- NS00077853
- SCHEMBL4328
- 4-Benzyl-1,3-oxazolidin-2-one #
- EC46HZ6ALH
- HY-41882
- 4-(S)-benzyl-oxazolidin-2-one
- 4-Benzyl-2-oxazolidinone, (S)-(-)-
- Q-102352
- 4-(S)-benzyloxazolidin-2-one
- 4(S)-(-)-benzyl-2-oxazolidinone
- (4S)-4-(Phenylmethyl)-2-oxazolidinone
- 90719-32-7
- (4S)-(-)-4-benzyl-2-oxazolidinone
- (S)-(-)-4-Benzyl-2-oxazolidineone
- MFCD00064496
- (S)-4-Benzyl-2-oxazolidinone, 99%
- 4-(Phenylmethyl)-2-oxazolidinone, (4S)-
- CHEBI:194622
- (S)(-)-4-benzyl-2-oxazolidinone
- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)-
- (s)-4-benzyl-oxazolidin-2-one
- (4S)4-benzyl-1,3-oxazolidin-2-one
- EN300-80370
- (S)-4-Benzyl-1,3-Oxazolidine-2-One
- (S)(-)4-benzyl-2-oxazolidinone
- 2-Oxazolidinone, 4-(phenylmethyl)-, (4S)-
- PS-6113
- 4(S)-benzyl-2-oxazolidinone
- (4S)-4-benzyl 1,3-oxazolidinone
- (4S)-4-benzyl-2-oxazolidinone
- (S)-4-benzyloxazolidinone
- (s)-(+)-4-benzyl-2-oxazolidinone
- AKOS015839020
- (S)-4-benzyl oxazolidinone
- B1754
- DB-005562
- (4S)-4-benzyl oxazolidine-2-one
- (S)-4-benzyl-oxazolidine-2- one
- AC-4357
- 4(S)-phenylmethyl-2-oxazolidinone
- Z1222283104
- (S)-4-benzyl-oxazolidine-2-one
- CS-D1593
- s-(+)-4-benzyl-2-oxazolidinone
-
- MDL: MFCD00064496
- インチ: 1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
- InChIKey: OJOFMLDBXPDXLQ-VIFPVBQESA-N
- ほほえんだ: C(C1C=CC=CC=1)[C@@H]1NC(=O)OC1
- BRN: 3649667
計算された属性
- せいみつぶんしりょう: 177.07900
- どういたいしつりょう: 177.078979
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- 互変異性体の数: 2
- トポロジー分子極性表面積: 38.3
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1607 (rough estimate)
- ゆうかいてん: 86-88 °C (lit.)
- ふってん: 398.8°C at 760 mmHg
- フラッシュポイント: 195℃
- 屈折率: -14.5 ° (C=5, MeOH)
- すいようせい: Insoluble in water.
- PSA: 38.33000
- LogP: 1.66630
- 光学活性: [α]20/D −63°, c = 1 in chloroform
- ひせんこうど: -62 º (C=1, CHCl3)
- かんど: Hygroscopic
- ようかいせい: 水に溶けない
(S)-4-Benzyl-2-oxazolidone セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H316-H320
- 警告文: P264-P305+P351+P338+P337+P313-P332+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S24/25
- 福カードFコード:3-10
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- リスク用語:R36/37/38
(S)-4-Benzyl-2-oxazolidone 税関データ
- 税関コード:29349990
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(S)-4-Benzyl-2-oxazolidone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A104875-10g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 10g |
$6.0 | 2025-02-20 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08683-1000g |
(S)-4-Benzyl-2-oxazolidone |
90719-32-7 | 97% | 1000g |
¥1176 | 2023-09-15 | |
eNovation Chemicals LLC | D401961-500g |
(S)-4-Benzyl-2-oxazolidinone |
90719-32-7 | 97% | 500g |
$450 | 2024-06-05 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18236-25g |
(S)-(-)-4-Benzyl-2-oxazolidinone, 99% |
90719-32-7 | 99% | 25g |
¥6391.00 | 2023-06-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B387A-25g |
(S)-4-Benzyl-2-oxazolidone |
90719-32-7 | 99% | 25g |
¥65.0 | 2023-04-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-100g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 100g |
¥81.0 | 2024-04-17 | |
Enamine | EN300-80370-10.0g |
(4S)-4-benzyl-1,3-oxazolidin-2-one |
90719-32-7 | 95.0% | 10.0g |
$32.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0344-250G |
(4S)-4-benzyloxazolidin-2-one |
90719-32-7 | 97% | 250g |
¥ 257.00 | 2023-04-13 | |
Ambeed | A104875-500g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 500g |
$89.0 | 2025-02-20 | |
eNovation Chemicals LLC | D689970-500g |
(S)-4-Benzyl-2-oxazolidinone |
90719-32-7 | 98% | 500g |
$120 | 2023-09-03 |
(S)-4-Benzyl-2-oxazolidone 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 3 h, rt
1.3 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 18 h, rt
1.4 Reagents: Citric acid Solvents: Water
1.5 Reagents: Diethyl ether
1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt; 3 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Reagents: Diethyl ether
- Easy access to Evans' oxazolidinones. Stereoselective synthesis and antibacterial activity of a new 2-oxazolidinone derivativeMolecules, 2014, 19(6), 7429-7439,
ごうせいかいろ 3
- A facile new method for selective deprotection of N-(tert-butoxycarbonyl)-protected carboxamides with Yb(OTf)3 supported on silica gelTetrahedron Letters, 1998, 39(27), 4869-4870,
ごうせいかいろ 4
- A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acidsSynthetic Communications, 1995, 25(4), 561-8,
ごうせいかいろ 5
1.2 Reagents: Sodium bicarbonate Solvents: Water
- C- and N-Selective Grignard Addition Reactions of α-Aldimino Esters in the Presence or Absence of Zinc(II) Chloride: Synthetic Applications to Optically Active AzacyclesOrganic Letters, 2015, 17(10), 2412-2415,
ごうせいかいろ 6
- Interaction of substrate and catalyst during the formation of oxazolidinones from 2-aminoalcohols and diethyl carbonate using recyclable 1,3-dichlorodistannoxanesJournal of Molecular Catalysis A: Chemical, 2011, 338(1-2), 33-43,
ごうせいかいろ 7
1.2 Solvents: Methanol ; < 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
- Double Molecular Recognition with Aminoorganoboron Complexes: Selective Alcoholysis of β-Dicarbonyl DerivativesAngewandte Chemie, 2012, 51(22), 5395-5399,
ごうせいかいろ 8
- Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditionsTetrahedron Letters, 2001, 42(20), 3451-3453,
ごうせいかいろ 9
- The Generation and Reactivity of Functionalised Organozinc Carbenoids for Cyclopropane Synthesis2009, , ,,
ごうせいかいろ 10
- Studies towards development of asymmetric double-Mannich reactions of chiral 2-oxocyclohexanecarboxylate derivatives with bis(aminol)ethersTetrahedron, 2015, 71(15), 2210-2221,
ごうせいかいろ 11
- Microwave-assisted improved synthesis of oxazolidin-2-ones, oxazolidine-2-thiones and thiazolidine-2-thione chiral auxiliariesMolecules, 2011, 16, 8803-8814,
ごうせいかいろ 12
1.2 Reagents: Sodium sulfate Solvents: Water ; 30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
- Doubly diastereoselective conjugate addition of enantiopure lithium amides to enantiopure N-enoyl oxazolidin-2-ones: a mechanistic probeTetrahedron: Asymmetry, 2010, 21(13-14), 1635-1648,
ごうせいかいろ 13
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
- Importance of Open Structure of Nonmetal Based Catalyst in Hydrogen Bond Promoted Methanolysis of Activated Amide: Structure Dynamics between Monomer and Dimer Enabling Recombinant Covalent, Dative, and Hydrogen BondsJournal of the American Chemical Society, 2009, 131(25), 8748-8749,
ごうせいかいろ 14
- Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to TosylacetyleneJournal of Organic Chemistry, 2014, 79(18), 8826-8834,
(S)-4-Benzyl-2-oxazolidone Raw materials
- Di-tert-butyl dicarbonate
- (S)-3-(tert-butoxycarbonyl)-4-benzyl-2-oxazolidinone
- Ethylene Glycol, Dehydrated
- Ethyl L-phenylalaninate hydrochloride
- Ethyl 1H-imidazole-1-carboxylate
- L-(-)-Phenylalaninol
- Carbamic acid, [(1S)-1-(hydroxymethyl)-2-phenylethyl]-, ethyl ester
- (S)-4-Benzyl-3-propionyl-2-oxazolidinone
- 2-Oxazolidinone, 3-[(3R)-3-[bis(phenylmethyl)amino]-1-oxo-3-phenylpropyl]-4-(phenylmethyl)-, (4S)-
(S)-4-Benzyl-2-oxazolidone Preparation Products
(S)-4-Benzyl-2-oxazolidone サプライヤー
(S)-4-Benzyl-2-oxazolidone 関連文献
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Daniel J. Darley,Danica S. Butler,Samuel J. Prideaux,Thomas W. Thornton,Abigail D. Wilson,Timothy J. Woodman,Michael D. Threadgill,Matthew D. Lloyd Org. Biomol. Chem. 2009 7 543
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Marcial Moreno-Ma?as,Rosa M. Sebastián,Adelina Vallribera,Juan F. Piniella,Angel álvarez-Larena,María Luisa Jimeno,José Elguero New J. Chem. 2001 25 329
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3. Synthesis of enantiomerically pure divinyl- and diallylcarbinolsBernd Schmidt,Holger Wildemann J. Chem. Soc. Perkin Trans. 1 2002 1050
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Steven D. Bull,Stephen G. Davies,Rebecca L. Nicholson,Hitesh J. Sanganee,Andrew D. Smith Org. Biomol. Chem. 2003 1 2886
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Guohao Zhu,Shineng Qiu,Yang Xi,Yao Ding,Dongming Zhang,Rong Zhang,Guangke He,Hongjun Zhu Org. Biomol. Chem. 2016 14 7746
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6. Stereoselective syntheses of (+)-rhopaloic acid A and (–)-ent- and (±)-rac-rhopaloic acid ARyukichi Takagi,Asami Sasaoka,Hiroko Nishitani,Satoshi Kojima,Yoshikazu Hiraga,Katsuo Ohkata J. Chem. Soc. Perkin Trans. 1 1998 925
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Marianna Loizzi,David J. Miller,Rudolf K. Allemann Org. Biomol. Chem. 2019 17 1206
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Qingfeng Liu,Yansen Zhang,Zhiguo Zhang,Tongxin Liu,Lei Shi,Guisheng Zhang RSC Adv. 2014 4 25933
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Majid M. Heravi,Vahideh Zadsirjan,Behnaz Farajpour RSC Adv. 2016 6 30498
-
Nadeem S. Sheikh RSC Adv. 2015 5 3941
(S)-4-Benzyl-2-oxazolidoneに関する追加情報
(S)-4-Benzyl-2-Oxazolidone: A Comprehensive Overview
The compound with CAS No. 90719-32-7, commonly referred to as (S)-4-Benzyl-2-Oxazolidone, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of oxazolidinones, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The (S) configuration denotes the stereochemistry at the chiral center, which is critical for its biological activity and pharmacological properties.
Oxazolidinones have gained considerable attention due to their versatility in organic synthesis and their role as intermediates in the construction of complex molecules. The benzyl group attached to the oxazolidinone ring in (S)-4-Benzyl-2-Oxazolidone introduces additional electronic and steric effects, making it a valuable substrate for further functionalization. Recent studies have highlighted its potential as a building block in the development of novel therapeutic agents, particularly in the areas of anti-infective and anti-cancer drug discovery.
One of the most notable applications of (S)-4-Benzyl-2-Oxazolidone is its use as a chiral auxiliary in asymmetric synthesis. This approach allows for the construction of enantiomerically enriched compounds, which are essential in the pharmaceutical industry due to their specific biological activities. The chiral auxiliary concept has been extensively explored in recent years, with researchers focusing on optimizing reaction conditions and expanding the scope of substrates that can be effectively synthesized using this method.
In addition to its role as a chiral auxiliary, (S)-4-Benzyl-2-Oxazolidone has been investigated for its ability to act as a catalyst in various enantioselective reactions. The enantioselective catalysis enabled by this compound has opened new avenues for the synthesis of biologically active molecules with high optical purity. Recent advancements in this area have been documented in high-impact journals, underscoring its importance in modern organic chemistry.
The synthesis of (S)-4-Benzyl-2-Oxazolidone involves a multi-step process that typically begins with the preparation of an appropriate starting material, such as a diamine or an amino alcohol. The stereocontrol during these steps is crucial to ensure the correct configuration at the chiral center. Researchers have reported various methods to achieve this, including the use of chiral catalysts and stereoselective reactions.
Another area where (S)-4-Benzyl-2-Oxazolidone has shown promise is in materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. This property could potentially be harnessed for applications such as catalysis, sensing, and drug delivery systems.
Recent studies have also focused on the biological evaluation of (S)-4-Benzyl-2-Oxazolidone derivatives. These investigations have revealed potential anti-inflammatory, antioxidant, and cytotoxic activities, making them candidates for further preclinical testing. The biological activity of these derivatives is influenced by both the structure of the oxazolidinone ring and the substituents attached to it.
In conclusion, (S)-4-Benzyl-2-Oxazolidone is a versatile compound with wide-ranging applications in organic synthesis, pharmaceutical research, and materials science. Its unique properties and stereochemical features make it an invaluable tool for researchers aiming to develop novel compounds with specific biological activities. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an even more significant role in various scientific disciplines.
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